4,5-Dibromothiophene-2-sulfonamide
Overview
Description
Synthesis Analysis
The synthesis of sulfonimidates, which includes compounds like 4,5-Dibromothiophene-2-sulfonamide, involves the use of sulfur (II), sulfur (IV), and sulfur (VI) reagents . Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents .Molecular Structure Analysis
The molecular formula of 4,5-Dibromothiophene-2-sulfonamide is C4H3Br2NO2S2, and it has a molecular weight of 321 g/mol .Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Rozentsveig et al. (2007) explored the conversion of 2,5-dibromothiophene into various sulfonamide mixtures through chemical transformations. The research provides insights into the synthesis and structural composition of these compounds, including 4,5-dibromothiophene-2-sulfonamide (Rozentsveig et al., 2007).
Application in Drug Synthesis
- Chen et al. (2010) synthesized derivatives of thiophene sulfonamides, investigating their antiviral activity. This suggests potential pharmaceutical applications for compounds like 4,5-dibromothiophene-2-sulfonamide (Chen et al., 2010).
- Noreen et al. (2017) reported on the synthesis of thiophene sulfonamide derivatives, testing their efficacy as urease inhibitors and antibacterial agents. This indicates the potential use of 4,5-dibromothiophene-2-sulfonamide in similar applications (Noreen et al., 2017).
Chemical Transformations and Reactions
- Lukevics et al. (2001) examined the silylation of 2,5-dibromothiophene, providing a deeper understanding of the chemical reactions and transformations involving compounds like 4,5-dibromothiophene-2-sulfonamide (Lukevics et al., 2001).
Biochemical Analysis and Inhibitory Properties
- Ozgun et al. (2019) synthesized sulfonamide derivatives and evaluated their inhibition potency against certain enzymes, highlighting the biochemical relevance of such compounds (Ozgun et al., 2019).
- Ilies et al. (2003) investigated halogenated sulfonamides as inhibitors of tumor-associated enzymes, suggesting potential cancer-related applications for 4,5-dibromothiophene-2-sulfonamide (Ilies et al., 2003).
Therapeutic and Diagnostic Applications
- Perils et al. (2017) explored the application of sulfonamide-based complexes in nuclear medicine, indicating the potential use of 4,5-dibromothiophene-2-sulfonamide in therapeutic and diagnostic fields (Perils et al., 2017).
Environmental Impact and Treatment
- Sharma et al. (2006) studied the oxidation of sulfonamides, which could provide insights into the environmental processing and treatment of compounds like 4,5-dibromothiophene-2-sulfonamide (Sharma et al., 2006).
Safety And Hazards
The safety data sheet for 4,5-Dibromothiophene-2-sulfonamide indicates that it is considered hazardous. It can cause severe skin burns and eye damage. Precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4,5-dibromothiophene-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2NO2S2/c5-2-1-3(10-4(2)6)11(7,8)9/h1H,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUBKAHZGMXJBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)Br)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384448 | |
Record name | 4,5-dibromothiophene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dibromothiophene-2-sulfonamide | |
CAS RN |
77893-69-7 | |
Record name | 4,5-dibromothiophene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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